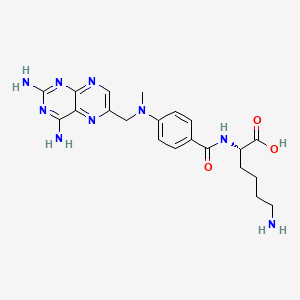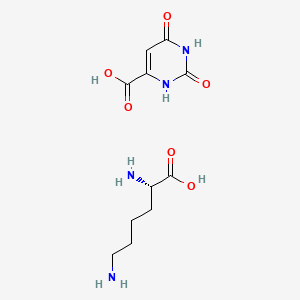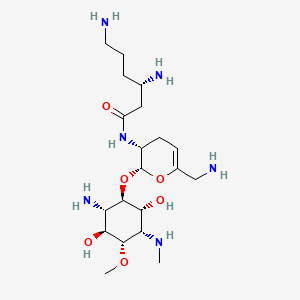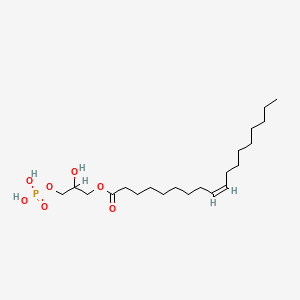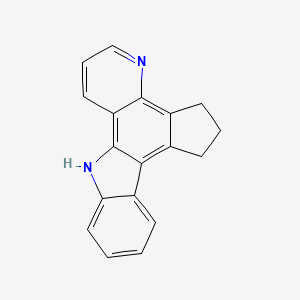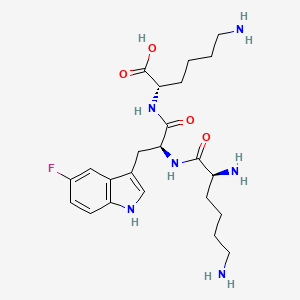
Maackiain
Übersicht
Beschreibung
Maackiain is a natural compound isolated from the flowers of Maackia amurensis Rupr.et Maxim . It belongs to the chemical family of Phenols .
Synthesis Analysis
A study has developed a simultaneous, sensitive, and reproducible UPLC-MS/MS method to quantify this compound and its phase II metabolites . Another study reported a new method for the synthesis of (-)-maackiain that does not use HgCl2 .
Molecular Structure Analysis
The molecular formula of this compound is C16H12O5 . Its molecular weight is 284.26 .
Chemical Reactions Analysis
A complex of isoflavonoids containing more than 78% isoflavone and pterocarpan glycosides was obtained from an alcoholic extract of the roots of the Amur maackia . This compound also showed significant effects in reducing dopaminergic neuron damage .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung und Forschung
Maackiain: hat sich in der Krebsforschung, insbesondere bei der Behandlung von Gebärmutterhalskrebs, als vielversprechend erwiesen. Es hemmt die Proliferation, Migration und Invasion menschlicher Gebärmutterhalskrebszelllinien durch Aktivierung des AMPK/mTOR/Autophagie-Signalwegs . Dies deutet auf sein Potenzial als natürlicher Wirkstoff für die Krebstherapie hin.
Pharmakologische Wirkungen
In der Pharmakologie wird This compound für seine neuroprotektiven, antiallergischen und entzündungshemmenden Eigenschaften geschätzt . Diese Wirkungen machen es zu einem Kandidaten für die Entwicklung von Behandlungen für verschiedene Krankheiten, bei denen Entzündungen und Immunreaktionen im Mittelpunkt stehen.
Landwirtschaft
This compound: wird für seinen Einsatz in der Landwirtschaft, insbesondere bei der Produktion von Flavonoiden in Kallus-Kulturen von Sophora flavescens, untersucht . Seine antifungiziden und antimikrobiellen Aktivitäten könnten für den Pflanzenschutz und die Steigerung des Ernteertrags von Vorteil sein.
Neuroprotektion
Forschungen haben gezeigt, dass This compound Pathologien im Zusammenhang mit Parkinson-Krankheit durch Modulation des PINK1/Parkin-Signalwegs in Krankheitsmodellen lindern kann . Dies unterstreicht seine potenzielle Rolle in der Forschung zu neurodegenerativen Erkrankungen.
Traditionelle Medizin
This compound: , das aus Sophora flavescens gewonnen wird, wird in der traditionellen Kräutermedizin zur Modulation von Entzündungsreaktionen eingesetzt . Seine Auswirkungen auf die Aktivierung von Inflammasomen deuten auf seine Verwendung als akutes Immunstimulans hin.
Entzündungshemmende Eigenschaften
Studien haben gezeigt, dass This compound die IL-1β-Produktion durch Verstärkung der Inflammasomenaktivierung erhöhen kann, was für die Reaktion des Körpers auf Krankheitserreger und Zellschäden entscheidend ist . Diese Eigenschaft ist für die Entwicklung neuer entzündungshemmender Medikamente von Bedeutung.
Sepsis-Behandlung
This compound: hat schützende Eigenschaften gegen Sepsis gezeigt, indem es die Entzündungsreaktion und den oxidativen Stress durch den AMPK/Nrf2/HO-1-Signalweg hemmt . Dies bietet einen alternativen therapeutischen Ansatz zur Sepsisprävention.
Antioxidative Aktivität
Die Fähigkeit der Verbindung, Signalwege wie AMPK/Nrf2/HO-1 zu aktivieren, weist auch auf ihre antioxidativen Eigenschaften hin . Dies ist unerlässlich für die Bekämpfung von oxidativem Stress, der an vielen chronischen Krankheiten beteiligt ist.
Wirkmechanismus
Maackiain: A Comprehensive Overview of Its Mechanism of Action
This compound, also known as (-)-Maackiain, is a natural compound with multiple biological activities. It has been isolated from various Chinese herbs, such as Sophora flavescens . This compound has been studied for its potential therapeutic effects in various diseases, including cancer .
Target of Action
This compound has been found to interact with several targets. It has been reported to inhibit the mammalian target of the rapamycin (mTOR) pathway . It also interacts with AMP-activated protein kinase (AMPK) and Protein kinase C delta type . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and autophagy .
Mode of Action
This compound’s interaction with its targets leads to significant changes in cellular processes. For instance, it inhibits the mTOR pathway, thereby inducing autophagy in cervical cancer cells . The regulation of the mTOR/autophagy pathway by this compound relies on the activation of AMPK . Inhibition of AMPK reverses this compound’s anti-cervical cancer activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the mTOR pathway, leading to the induction of autophagy . It also modulates the AMPK/mTOR/autophagy pathway . Furthermore, it has been reported to inhibit the MAPK/Ras signaling pathway .
Result of Action
This compound has been shown to have significant molecular and cellular effects. It inhibits cell proliferation, migration, and invasion . It also promotes apoptosis . For instance, in cervical cancer cells, this compound enhances the pro-apoptotic effects of cisplatin . In triple-negative breast cancer (TNBC), it induces apoptosis with an increase of GADD45α and a decrease of miR-374a .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of phytoalexin, a class of compounds to which this compound belongs, can be modified by factors such as temperature, humidity, and water availability . Understanding these influences can help optimize the use of this compound for therapeutic purposes.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSJTUUSUGIDC-ZBEGNZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904139 | |
| Record name | Maackiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2035-15-6 | |
| Record name | (-)-Maackiain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maackiain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maackiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAACKIAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF360D25IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



